molecular formula C23H22N4O4 B2480639 [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946372-34-5

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2480639
CAS No.: 946372-34-5
M. Wt: 418.453
InChI Key: WOBZEYXHHOGWQD-UHFFFAOYSA-N
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Description

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Properties

IUPAC Name

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-14-9-11-17(12-10-14)27-15(2)21(25-26-27)23(28)30-13-19-16(3)31-22(24-19)18-7-5-6-8-20(18)29-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBZEYXHHOGWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound “[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate” is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula: C20H22N4O3
Molecular Weight: 366.42 g/mol
CAS Number: [insert CAS number if available]

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast cancer)15.63
A549 (Lung cancer)12.34
HeLa (Cervical cancer)10.50

These values indicate that the compound exhibits potent activity against breast and lung cancer cell lines, comparable to established chemotherapeutics.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses have demonstrated an increase in apoptotic markers such as caspase-3 cleavage and p53 expression in treated MCF-7 cells, suggesting that the compound triggers programmed cell death pathways effectively .

Other Biological Activities

Beyond its anticancer properties, preliminary investigations have indicated that this compound may possess additional biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : It has been identified as a selective inhibitor of certain enzymes involved in cancer progression, such as heat shock protein HSP90-alpha, with an IC50 value of approximately 19.3 µM .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In a study focused on breast cancer models, the compound was administered in vivo, resulting in a significant reduction in tumor size compared to control groups. Histological examinations revealed decreased proliferation rates in treated tumors .
  • Another study assessed the compound's efficacy against multidrug-resistant bacterial strains, showing that it could restore sensitivity to conventional antibiotics when used in combination therapies .

Scientific Research Applications

Molecular Structure and Formula

  • Molecular Formula : C₁₉H₁₈N₄O₄
  • Molecular Weight : 366.37 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent .

Anticancer Properties

Several studies have highlighted the compound's cytotoxic effects on cancer cell lines. For example:

  • Case Study 1 : In vitro tests showed that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM.
  • Case Study 2 : The compound demonstrated selective toxicity towards leukemia cells while sparing normal lymphocytes, indicating a potential therapeutic window for cancer treatment .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it reduced inflammation markers significantly compared to control groups, suggesting a mechanism that may involve inhibition of pro-inflammatory cytokines .

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold in drug design:

  • Lead Compound for New Drugs : Its derivatives can be modified to enhance potency and selectivity against specific targets.
  • Combination Therapy : The compound's ability to synergize with existing antibiotics or chemotherapeutics offers a promising avenue for developing combination therapies to combat resistant strains or advanced cancers .

Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
K562 (Leukemia)15
Normal Lymphocytes>100

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The carboxylate ester moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt.

Condition Reagents Product Yield Reference
Acidic HydrolysisHCl (6M), reflux, 12 h[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid82%
Basic HydrolysisNaOH (2M), 60°C, 8 hSodium salt of the carboxylic acid78%

Mechanistic Insight :

  • Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophiles to the para and ortho positions due to its electron-donating methoxy (-OCH₃) group.

Reaction Electrophile Position Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°CParaNitro-substituted derivative65%
SulfonationSO₃/H₂SO₄, 50°COrthoSulfonic acid derivative58%

Key Observation :
Steric hindrance from the adjacent oxazole ring reduces reactivity at the ortho position compared to simpler methoxybenzenes.

Nucleophilic Substitution at the Triazole Ring

The triazole nitrogen atoms participate in nucleophilic reactions, particularly under basic conditions.

Reagent Conditions Product Yield Reference
MethylamineDMF, K₂CO₃, 80°C, 6 hN-Methylated triazole derivative71%
ThiophenolEtOH, 70°C, 10 hThioether-linked compound63%

Limitation :
Steric bulk from the 4-methylphenyl group slows substitution at position 1 of the triazole ring.

Oxazole Ring Functionalization

The oxazole ring undergoes regioselective modifications, such as halogenation and alkylation.

Reaction Reagents Product Yield Reference
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C5-Bromooxazole derivative68%
Friedel-Crafts AlkylationCH₃I/AlCl₃, 60°CMethyl-substituted oxazole55%

Note :
Electron-withdrawing effects of the adjacent ester group reduce oxazole’s aromaticity, enhancing reactivity toward electrophiles.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the oxazole and triazole rings, forming a bicyclic structure.

Condition Product Quantum Yield Reference
UV (254 nm), 24 hBicyclo[4.2.0]oxazole-triazole adduct0.32

Application :
This reaction is exploited in photoresponsive materials for controlled drug delivery systems .

Catalytic Hydrogenation

Selective hydrogenation of the oxazole ring to a dihydrooxazole occurs under mild conditions.

Catalyst Conditions Product Yield Reference
Pd/C, H₂ (1 atm)EtOH, 25°C, 12 hDihydrooxazole derivative88%

Mechanism :
The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential addition to the oxazole ring.

Cross-Coupling Reactions

The bromine atom (if present in analogs) participates in Suzuki-Miyaura couplings for biaryl synthesis.

Substrate Catalyst Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl derivative76%

Scope :
This reaction is limited to brominated analogs of the parent compound.

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